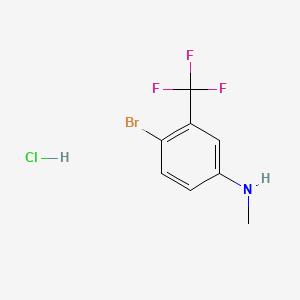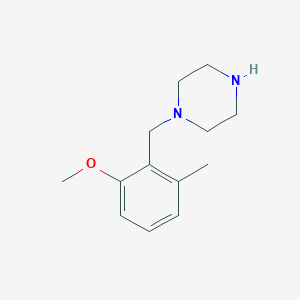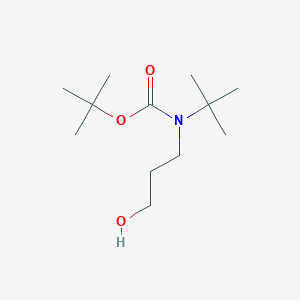
tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate is a chemical compound with the molecular formula C8H17NO3This compound is primarily used as a protected amine in organic synthesis, particularly in the synthesis of phosphatidyl ethanolamines and ornithine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl N-tert-butyl-N-(3-oxopropyl)carbamate.
Reduction: Formation of tert-butyl N-tert-butyl-N-(3-aminopropyl)carbamate.
Substitution: Formation of tert-butyl N-tert-butyl-N-(3-halopropyl)carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protected amine in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the synthesis of phosphatidyl ethanolamines, which are important components of biological membranes.
Medicine: Utilized in the synthesis of ornithine, an amino acid involved in the urea cycle.
Industry: Used in the production of various chemical intermediates and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate involves its role as a protected amine. The tert-butyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The protected amine can be deprotected under acidic conditions to yield the free amine .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-aminopropyl)carbamate
Uniqueness
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate is unique due to its dual protection of the amine group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Propiedades
Fórmula molecular |
C12H25NO3 |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)13(8-7-9-14)10(15)16-12(4,5)6/h14H,7-9H2,1-6H3 |
Clave InChI |
RDVTWENYSHFUSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CCCO)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


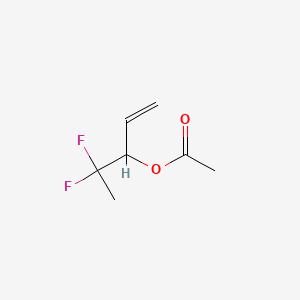


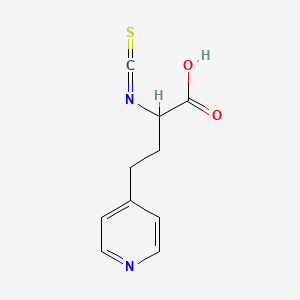
![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
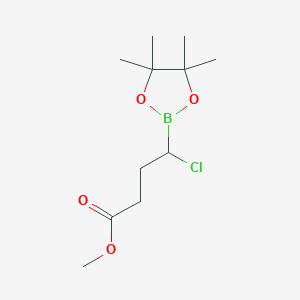
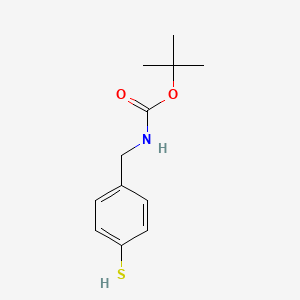
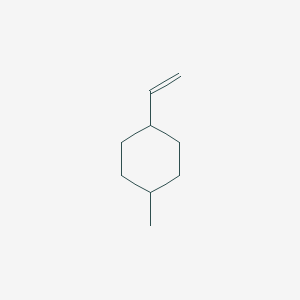

![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B13555167.png)

![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)
